1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one

Kinase inhibition NF-κB signaling Anti-inflammatory

Leverage the unsubstituted pyrido-oxazinone core (MW 150.13) for maximum synthetic flexibility in kinase inhibitor programs. The unadorned scaffold enables systematic SAR exploration at multiple positions, unlike pre-functionalized analogs, providing a clear advantage for IKKβ-selective inhibitor (KINK-1/Bay 65-1942 analog) and CNS-penetrant MAGL inhibitor design. Ensure your scaffold-hopping campaigns start with this essential, high-purity building block.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 872470-20-7
Cat. No. B3058016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one
CAS872470-20-7
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C2=C(NC(=O)O1)N=CC=C2
InChIInChI=1S/C7H6N2O2/c10-7-9-6-5(4-11-7)2-1-3-8-6/h1-3H,4H2,(H,8,9,10)
InChIKeyFJGUVVCDYSUGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

872470-20-7 (1H-Pyrido[2,3-d][1,3]oxazin-2(4H)-one): A Core Heterocyclic Scaffold for Kinase Inhibitor and CNS Drug Discovery


1H-Pyrido[2,3-d][1,3]oxazin-2(4H)-one (CAS: 872470-20-7; molecular formula: C7H6N2O2; molecular weight: 150.13 g/mol) is a fused pyridine-oxazine heterocyclic core scaffold that serves as the foundational structural moiety for a class of bioactive molecules with demonstrated utility across multiple therapeutic targets [1][2]. The compound features an N-unsubstituted pyrido[2,3-d][1,3]oxazin-2-one ring system that provides accessible functionalization handles at multiple positions . Unlike pre-functionalized derivatives, the unadorned core offers maximum synthetic flexibility for parallel library synthesis and scaffold-hopping campaigns .

Why Generic Pyrido-Oxazinone Substitution Fails: Scaffold-Dependent Target Selectivity and ADME Profiles in 872470-20-7 Derivatives


The pyrido[2,3-d][1,3]oxazin-2-one core scaffold represented by 872470-20-7 exhibits remarkable target-class versatility that precludes generic substitution among structurally related analogs. Substitution at the 5- and 7-positions, as well as ring saturation state (e.g., 1,4-dihydro vs. cis-hexahydro), fundamentally redirects the scaffold's kinase selectivity profile [1][2]. The 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one framework bearing 7-aryl and 5-piperidinyl substituents produces sub-nanomolar IKKβ inhibitors with >50-fold selectivity over IKKα [3]; in contrast, the cis-hexahydro-pyrido-oxazinone (cis-HHPO) saturated analog yields potent, reversible MAGL inhibitors with favorable CNS drug-like ADME properties . Simply selecting a different pyrido-oxazinone variant without rigorous comparative data on scaffold oxidation state and substitution pattern will likely result in off-target activity, suboptimal ADME parameters, or complete loss of target engagement.

872470-20-7 Scaffold Evidence Guide: Quantitative Differentiation Data for Procurement Decisions


IKKβ Selectivity: 872470-20-7-Derived KINK-1/Bay 65-1942 vs. IKKα and Other Kinases

The 872470-20-7-derived compound KINK-1 (Bay 65-1942, Compound A), a 5-(3-piperidinyl)-7-aryl-substituted 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one, demonstrates ATP-competitive IKKβ inhibition with Ki = 2 nM [1]. Selectivity profiling reveals >50-fold selectivity over IKKα and no inhibition (IC50 >10 μM) against IKK3, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC . This selectivity window exceeds that of alternative IKK inhibitors such as SU1261, which shows IC50 values of 10 nM for IKKα and 680 nM for IKKβ (68-fold selectivity in the opposite direction) [2].

Kinase inhibition NF-κB signaling Anti-inflammatory IKKβ Selectivity profiling

In Vivo Oral Efficacy: 872470-20-7-Derived KINK-1 in Rat Asthma Model

KINK-1 (synthesized from the 872470-20-7 scaffold) demonstrates robust oral efficacy in a rat model of ovalbumin (OVA)-induced lung inflammation with ED50 <0.3 mg/kg p.o. [1]. The compound also suppresses LPS-induced plasma TNF-α production in rats with EC50 = 6.6 mg/kg p.o., confirming oral availability and in vivo target engagement [2]. This oral efficacy profile contrasts with many alternative IKKβ inhibitors that require intraperitoneal or intravenous administration to achieve comparable effect sizes.

In vivo pharmacology Oral bioavailability Asthma Inflammation ED50

Ligand Efficiency Optimization: cis-HHPO (Saturated 872470-20-7 Analog) vs. Benzoxazinone

The cis-hexahydro-pyrido-oxazinone (cis-HHPO) moiety—a fully saturated analog derived from the 872470-20-7 scaffold—was designed as a three-dimensional benzoxazinone replacement. In structure-guided optimization, the cis-HHPO headgroup combined high MAGL potency with favorable ADME properties, whereas the benzoxazinone hit exhibited lower ligand efficiency [1]. The saturated pyrido-oxazinone core provides improved physicochemical parameters for CNS drug design compared to the planar aromatic benzoxazinone scaffold [2].

MAGL inhibition Ligand efficiency CNS drug discovery ADME Scaffold optimization

CNS Exposure: 872470-20-7-Derived MAGL Inhibitor 7o Achieves High CSF Exposures

Candidate molecule 7o, a cis-HHPO derivative built from the 872470-20-7 scaffold class, matches the target compound profile of CNS drugs by achieving high cerebrospinal fluid (CSF) exposures after systemic administration in rodents . The compound engages MAGL in the brain and modulates neuroinflammatory processes [1]. This CNS penetration profile distinguishes the cis-HHPO scaffold from many alternative MAGL inhibitor chemotypes (e.g., certain carbamates) that exhibit limited brain exposure or covalent irreversible binding mechanisms [2].

CNS penetration CSF exposure MAGL Neuroinflammation Brain bioavailability

Synthetic Versatility: 872470-20-7 vs. Pre-functionalized 6-Bromo Analog

872470-20-7 provides an unsubstituted pyrido[2,3-d][1,3]oxazin-2-one core (MW = 150.13) that enables divergent functionalization at multiple positions, supporting parallel library synthesis and scaffold-hopping campaigns . In contrast, the 6-bromo analog (CAS 335032-38-7; MW = 229.03) pre-commits the 6-position to cross-coupling chemistry but eliminates the option for alternative C6 functionalization strategies (e.g., direct C-H activation, electrophilic substitution) [1]. The lower molecular weight of 872470-20-7 (150.13 vs. 229.03) also reduces the contribution of the core to the final compound's molecular weight, an advantage for lead optimization where maintaining MW below 500 Da is critical for oral bioavailability .

Synthetic accessibility Building block Parallel synthesis Scaffold diversification Medicinal chemistry

Optimal Research and Procurement Applications for 872470-20-7 Based on Quantitative Evidence


IKKβ-Selective Probe Development for NF-κB Pathway Dissection

872470-20-7 enables synthesis of KINK-1/Bay 65-1942 analogs with demonstrated IKKβ Ki = 2 nM and >50-fold selectivity over IKKα, plus no inhibition of IKK3, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC at concentrations up to 10 μM [1]. This selectivity profile supports unambiguous dissection of IKKβ-specific signaling without confounding IKKα-mediated effects. The oral bioavailability (ED50 <0.3 mg/kg p.o. in rat asthma model) enables chronic dosing studies in inflammation models [2].

CNS-Penetrant MAGL Inhibitor Design for Neuroinflammation

Saturation of the 872470-20-7 scaffold to the cis-HHPO analog produces reversible MAGL inhibitors with favorable CNS drug-like ADME properties, achieving high CSF exposures after systemic administration and modulating neuroinflammatory processes in the brain [1]. This scaffold's CNS penetration capability addresses a key limitation of alternative MAGL inhibitor chemotypes that show poor brain exposure or irreversible binding mechanisms [2].

Divergent Parallel Library Synthesis for Kinase Selectivity Profiling

The unsubstituted 872470-20-7 core (MW = 150.13) provides maximum synthetic flexibility compared to pre-functionalized analogs like the 6-bromo derivative (MW = 229.03) [1]. This enables systematic exploration of substitution patterns at positions 5, 6, and 7 to map structure-activity relationships across multiple kinase targets, including IKKβ [2], ALK5 [3], and HMG-CoA reductase [4].

Scaffold-Hopping from Benzoxazinone to Pyrido-Oxazinone Chemotypes

The 872470-20-7 scaffold provides a three-dimensional pyrido-oxazinone alternative to planar benzoxazinone cores, as demonstrated by the successful replacement of a benzoxazinone MAGL hit with the cis-HHPO moiety, which combined high target potency with favorable ADME properties [1]. This scaffold-hopping strategy is applicable to other benzoxazinone-based programs where improved ligand efficiency and physicochemical parameters are desired [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.